2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide features a complex heterocyclic core comprising a fused [1,2,4]triazolo[4,3-a][1,3,5]triazine system. Key structural attributes include:
- Sulfanyl bridge: Links the triazolo-triazine core to an acetamide moiety.
- 4-(trifluoromethoxy)phenyl group: Introduces electron-withdrawing properties and metabolic stability .
The molecular weight is approximately 402.5 g/mol, with a calculated XLogP3 of 3.4, indicating moderate lipophilicity. Its topological polar surface area (144 Ų) and hydrogen-bonding capacity (3 donors, 9 acceptors) suggest suitability for targeting protein-binding sites .
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8O2S/c1-3-21-13-24-14(22-4-2)28-15(25-13)26-27-16(28)31-9-12(29)23-10-5-7-11(8-6-10)30-17(18,19)20/h5-8H,3-4,9H2,1-2H3,(H,23,29)(H2,21,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZSXTWUYJMKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. The starting materials include 5,7-diamino-1,2,4-triazolo[4,3-a][1,3,5]triazin-3-thiol and 4-(trifluoromethoxy)phenylacetic acid. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process involves the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino and sulfanyl groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Triethylamine, palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is compared to three analogs with modifications in the phenyl or acetamide groups:
Notes:
NMR and Structural Analysis
highlights that substituents in regions A (positions 39–44) and B (positions 29–36) of related triazolo-triazine compounds induce distinct chemical shifts. For example:
- The ethylamino groups in the target compound stabilize specific proton environments, as seen in analogs with identical core structures .
Bioactivity Implications
While explicit bioactivity data for the target compound is absent in the provided evidence, structural trends suggest:
Biological Activity
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article aims to explore the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C16H22N10O3S
- Molecular Weight: 434.48 g/mol
- SMILES Notation: CCNc1nc(NCC)n2c(SCC(=O)Nc3cc(=O)n(C)c(=O)n3C)nnc2n1
This compound features a triazole ring system that is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:
- Mechanism of Action: The triazole ring interacts with microbial enzymes, inhibiting their function and leading to cell death. This has been demonstrated in various studies where triazole derivatives showed effectiveness against a range of bacteria and fungi.
- Case Study: A study highlighted that triazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative A | 0.125 | S. aureus |
| Triazole Derivative B | 1 | E. coli |
| Triazole Derivative C | 8 | P. aeruginosa |
Anticancer Activity
The anticancer potential of the compound has also been investigated:
- Cytotoxicity Studies: In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example, derivatives of triazoles were tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines.
- Findings: One derivative showed an IC50 value of less than 10 µg/mL against MCF-7 cells, indicating potent anticancer activity .
| Cell Line | IC50 (µg/mL) | Compound Tested |
|---|---|---|
| MCF-7 | <10 | Triazole Derivative D |
| Bel-7402 | <15 | Triazole Derivative E |
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, the compound may possess other therapeutic properties:
- Anti-inflammatory Effects: Research suggests that triazoles can modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
- Analgesic Properties: Some studies have indicated that triazole derivatives may exhibit pain-relieving effects through central nervous system pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
